molecular formula C8H14INO2 B14022556 1-(Alloc-(methyl)amino)-3-iodopropane

1-(Alloc-(methyl)amino)-3-iodopropane

Cat. No.: B14022556
M. Wt: 283.11 g/mol
InChI Key: KGHDKOWHZJBTGE-UHFFFAOYSA-N
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Description

1-(Alloc-(methyl)amino)-3-iodopropane is an organic compound that features an allyloxycarbonyl (Alloc) protecting group attached to a methylamino group, which is further connected to a 3-iodopropane chain. This compound is of interest in organic synthesis, particularly in the field of peptide chemistry, where protecting groups are essential for selective reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Alloc-(methyl)amino)-3-iodopropane typically involves the protection of the amino group with an allyloxycarbonyl (Alloc) group. This can be achieved by reacting the amine with allyl chloroformate in the presence of a base such as triethylamine. The iodination of the propyl chain can be carried out using iodine and a suitable oxidizing agent like sodium iodide in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Alloc-(methyl)amino)-3-iodopropane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Deprotection: Palladium catalysts in the presence of hydrogen or nucleophiles.

Major Products

    Substitution: Products depend on the nucleophile used, such as azido derivatives or thiol-substituted compounds.

    Deprotection: The primary amine derivative after removal of the Alloc group.

Scientific Research Applications

1-(Alloc-(methyl)amino)-3-iodopropane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the modification of biomolecules for studying protein interactions and functions.

    Medicine: Potential use in drug development for creating novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Alloc-(methyl)amino)-3-iodopropane involves its reactivity due to the presence of the iodine atom and the Alloc protecting group. The iodine atom can participate in nucleophilic substitution reactions, while the Alloc group can be selectively removed to reveal the free amine. This allows for controlled modifications of the molecule in various synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Alloc-(methyl)amino)-3-iodopropane is unique due to the combination of the Alloc protecting group and the iodine atom, which provides distinct reactivity and selectivity in synthetic applications. The Alloc group offers orthogonal protection, allowing for selective deprotection under mild conditions, while the iodine atom facilitates various substitution reactions.

Properties

Molecular Formula

C8H14INO2

Molecular Weight

283.11 g/mol

IUPAC Name

prop-2-enyl N-(3-iodopropyl)-N-methylcarbamate

InChI

InChI=1S/C8H14INO2/c1-3-7-12-8(11)10(2)6-4-5-9/h3H,1,4-7H2,2H3

InChI Key

KGHDKOWHZJBTGE-UHFFFAOYSA-N

Canonical SMILES

CN(CCCI)C(=O)OCC=C

Origin of Product

United States

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